N-[(4-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(4-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl and a fluorophenyl group attached to an oxazole ring, which is further connected to an acetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide typically involves the following steps:
- **Introduction of the Chlorophenyl
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under acidic or basic conditions.
Biological Activity
N-[(4-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its various biological activities, including antibacterial, antifungal, anticancer properties, and its mechanism of action based on recent research findings.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : C17H16ClF N2O2
- Molecular Weight : 334.77 g/mol
Antibacterial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus subtilis | 4.69 - 22.9 µM |
Staphylococcus aureus | 5.64 - 77.38 µM |
Escherichia coli | 2.33 - 156.47 µM |
Pseudomonas aeruginosa | 13.40 - 137.43 µM |
Salmonella typhi | 11.29 - 77.38 µM |
These findings indicate a broad spectrum of antibacterial activity, particularly notable against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity:
Fungal Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 16.69 - 78.23 µM |
Fusarium oxysporum | 56.74 - 222.31 µM |
This suggests potential therapeutic applications in treating fungal infections .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines indicated that the compound exhibits cytotoxic effects comparable to established chemotherapeutics like doxorubicin and fluorouracil:
Compound | IC50 (µg/mL) |
---|---|
This compound | 3.74 - 9.38 |
Doxorubicin | Reference Value |
Fluorouracil | Reference Value |
The cytotoxicity was attributed to its ability to induce apoptosis in cancer cells .
The biological activity of this compound can be partially explained through structure-activity relationship (SAR) studies, which show that substituents on the phenyl rings significantly influence its pharmacological effectiveness.
Docking Studies
Molecular docking studies have illustrated how this compound interacts with specific targets in bacterial and cancer cells, providing insights into its mechanism of action at the molecular level . The presence of electron-withdrawing groups like chlorine and fluorine enhances binding affinity and activity against target proteins.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Antimicrobial Resistance : A study demonstrated that derivatives with similar structures were effective against antibiotic-resistant strains of bacteria.
- Cancer Treatment : Clinical trials involving compounds with oxazole moieties showed promising results in reducing tumor size in patients with specific types of cancer.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-14-5-1-12(2-6-14)11-21-18(23)10-16-9-17(24-22-16)13-3-7-15(20)8-4-13/h1-9H,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRVYGCDZXABPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.